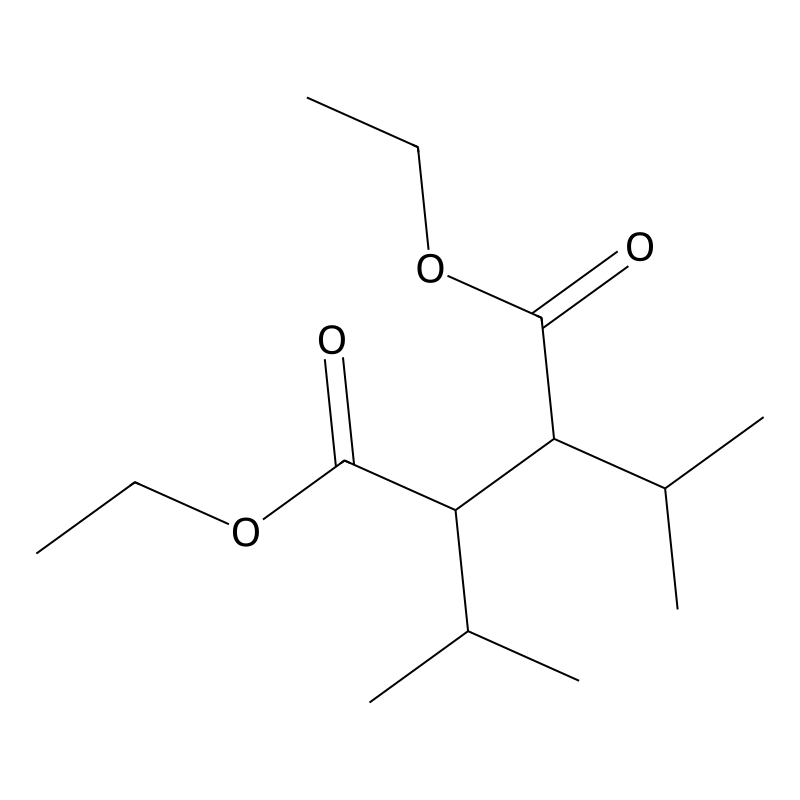Diethyl 2,3-diisopropylsuccinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst in Polypropylene Production
Specific Scientific Field: Chemical Engineering and Polymer Science
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is widely used as an internal donor in the production of polypropylene . It plays a crucial role in the titanium-magnesium catalysts used in the polymerization of propylene .
Methods of Application: The compound is synthesized by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation . It is then used as a component of titanium-magnesium catalysts .
Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in catalysts allows for the synthesis of polypropylene with a broad molecular-mass distribution . The catalysts prepared using >95% pure Diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .
Building Block for Organic Compounds
Specific Scientific Field: Organic Chemistry
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a building block for various organic compounds. It has diverse applications including drug synthesis.
Methods of Application: The specific methods of application can vary widely depending on the particular organic compound being synthesized. It typically involves reactions such as condensation, esterification, and hydrogenation .
Results or Outcomes: The outcomes also depend on the specific organic compound being synthesized. In general, Diethyl 2,3-diisopropylsuccinate can contribute to the successful synthesis of a variety of organic compounds.
Deactivator in Metallocene Catalysts
Specific Scientific Field: Chemical Engineering and Catalysis
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a deactivator in metallocene catalysts . It binds to the active site of enzymes, thereby deactivating their catalytic activity .
Methods of Application: The compound is incorporated into the catalyst structure where it binds to the active site of enzymes .
Results or Outcomes: The use of Diethyl 2,3-diisopropylsuccinate in metallocene catalysts has been shown to be effective in optical measurements .
Internal Donor in Polypropylene Catalyst
Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate (DISE) were prepared and used as internal donors in the polypropylene catalyst .
Methods of Application: The compound is synthesized and purified through crystallization, which is the key point in the preparation of the corresponding diethyl (+)-2,3-diisopropylsuccinate .
Results or Outcomes: Both of the enantiomers of DISE could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .
Stereoregulating Component in Titanium–Magnesium Catalysts
Summary of the Application: Diethyl 2,3-diisopropylsuccinate is used as a stereoregulating component of titanium–magnesium catalysts . It allows the synthesis of polypropylene with broad molecular-mass distribution .
Methods of Application: The compound is prepared by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .
Results or Outcomes: The catalysts prepared using >95% pure diethyl 2,3-diisopropylsuccinate have the best characteristics and allow preparation of polypropylene with high isotacticity index in a high yield .
Internal Donor in Polypropylene Catalyst
Summary of the Application: The different enantiomers of Diethyl 2,3-diisopropylsuccinate were prepared and used as internal donors in the polypropylene catalyst .
Methods of Application: The compound is synthesized by D-menthol and purified through crystallization .
Results or Outcomes: Both of the enantiomers of Diethyl 2,3-diisopropylsuccinate could endow the catalyst with excellent performance and showed no significant differences in spite of the different molecular conformation .
Diethyl 2,3-diisopropylsuccinate is a diester of succinic acid, characterized by the presence of two isopropyl groups attached to the 2 and 3 positions of the succinate backbone. Its molecular formula is C14H26O4, and it is recognized for its potential in enhancing stereospecificity in polymer chemistry, particularly in the synthesis of polypropylene . The compound's structure allows it to interact effectively with metal catalysts, facilitating various polymerization processes.
- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.
- Reduction: It can undergo reduction to form alcohols or other reduced derivatives.
- Substitution: The compound can engage in substitution reactions where functional groups are replaced by other substituents.
Common reagents involved in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reactions typically require controlled conditions to avoid unwanted side reactions.
The synthesis of diethyl 2,3-diisopropylsuccinate involves a multi-step reaction process:
- Condensation: A succinic acid diester is condensed with two molecules of isobutyraldehyde.
- Esterification: The resulting intermediate undergoes esterification.
- Hydrogenation: Finally, hydrogenation of the dienes yields diethyl 2,3-diisopropylsuccinate .
In industrial settings, these methods are scaled up to optimize yields and purity levels above 95%.
Diethyl 2,3-diisopropylsuccinate serves several important functions:
- Catalyst Component: It acts as a stereoregulating component in titanium–magnesium catalysts for polypropylene production, enhancing the isotacticity and molecular mass distribution of the resulting polymer.
- Chemical Intermediate: The compound can be used as an intermediate in organic synthesis due to its reactive functional groups.
Diethyl 2,3-diisopropylsuccinate shares structural and functional similarities with several other compounds. Notable comparisons include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Diethyl succinate | Two ethyl groups attached to succinic acid | Commonly used as a solvent and chemical intermediate |
| Diisopropyl succinate | Two isopropyl groups attached to succinic acid | Used in specialty chemicals and pharmaceuticals |
| Diethyl malonate | Two ethyl groups attached to malonic acid | Known for its use in the synthesis of various esters |
| Diethyl 2-cyano-3-isopropylsuccinate | Contains a cyano group | Used in synthetic organic chemistry |
Diethyl 2,3-diisopropylsuccinate stands out due to its specific role in enhancing stereospecificity during polymerization processes compared to other similar compounds that may not have this particular application.
XLogP3
GHS Hazard Statements
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]








